
N-methoxy-N,3-dimethylbutanamide
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Overview
Description
N-methoxy-N,3-dimethylbutanamide: is an organic compound with the molecular formula C7H15NO2. It is a colorless to slightly yellow liquid that is insoluble in water but soluble in many organic solvents such as ethanol and ether . This compound is used in various organic synthesis processes as a reagent, intermediate, or solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybutanoic acid.
Formation of Acyl Chloride: The acid is reacted with phosphorus oxychloride to form the corresponding acyl chloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N,3-dimethylbutanamide can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to create more complex molecules.
- Acts as an intermediate in the synthesis of biologically active compounds .
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals due to its ability to form stable amide bonds.
- May be used in the development of new drugs or therapeutic agents .
Industry:
- Utilized as a solvent in various industrial processes.
- Can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-methoxy-N,3-dimethylbutanamide involves its ability to form stable amide bonds, which are crucial in many biological and chemical processes. The methoxy group can participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but with a shorter carbon chain.
N-methoxy-N-methylbenzamide: Contains a benzene ring, making it more aromatic.
N-methoxy-N,3-dimethylbutyramide: Similar but with slight variations in the carbon chain.
Q & A
Q. Basic: What is the established synthetic route for N-methoxy-N,3-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?
Answer:
this compound is synthesized via an amidation reaction between isovaleryl chloride and N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (CH₂Cl₂), using triethylamine as a base to neutralize HCl byproducts. Key conditions include:
- Stoichiometry: 1:1 molar ratio of isovaleryl chloride to N,O-dimethylhydroxylamine hydrochloride.
- Solvent: CH₂Cl₂ ensures solubility and facilitates byproduct removal.
- Reaction Time: 16 hours at ambient temperature yields 83% product as a colorless oil .
Optimization Tips: - Purity of starting materials (e.g., anhydrous conditions) minimizes side reactions.
- Adjusting base equivalents (e.g., triethylamine) may improve reaction efficiency.
Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- Thin-Layer Chromatography (TLC): Rf = 0.48 (n-pentane/Et₂O 1:1) monitors reaction progress .
- ¹H-NMR: Identifies methyl groups (δ ~1.02 ppm for tertiary CH₃), methoxy protons (δ ~3.79 ppm), and backbone protons.
- 13C-NMR: Confirms carbonyl (C=O) resonance (~170 ppm) and quaternary carbons.
Comparative analysis with analogous amides (e.g., bromophenyl-substituted derivatives in –4) validates spectral assignments .
Q. Advanced: How can researchers resolve contradictions in reported yields or purity for this compound and related Weinreb amides?
Answer:
- Parameter Screening: Systematically vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and base (e.g., triethylamine vs. DMAP) to identify optimal conditions.
- Analytical Validation: Use High-Performance Liquid Chromatography (HPLC) to quantify impurities and Nuclear Magnetic Resonance (NMR) to detect unreacted starting materials .
- Cross-Study Comparison: Contrast methodologies with structurally similar compounds (e.g., N-Methoxy-N,2-dimethylpropanamide in ) to isolate variables affecting yield .
Q. Advanced: What strategies enable the study of structure-activity relationships (SAR) for this compound derivatives?
Answer:
- Substituent Modification: Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) at the 3-dimethyl position, as seen in bromophenyl analogs ( –4). Test biological activity (e.g., receptor binding) to correlate substituent effects .
- Computational Modeling: Use density functional theory (DFT) to predict electronic effects on nucleophilic acyl substitution reactivity .
- Comparative Assays: Benchmark against imidazo[4,5-b]pyridine analogs () to evaluate scaffold-specific activity .
Q. Basic: What physicochemical properties of this compound are pivotal for its reactivity in organic synthesis?
Answer:
- Solubility: High solubility in chloroform and dichloromethane (similar to N-Methoxy-N,2-dimethylpropanamide in ) enables homogeneous reaction conditions .
- Stability: Hydrolytic stability under anhydrous conditions preserves the amide bond during storage.
- Electrophilicity: The methoxy group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (see for reactivity trends in amides) .
Q. Advanced: How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution reactions?
Answer:
- Kinetic Isotope Effects (KIE): Replace methoxy hydrogens with deuterium to study rate-determining steps.
- Intermediate Trapping: Use quenching agents (e.g., H₂O) to isolate tetrahedral intermediates.
- Computational Analysis: Molecular dynamics simulations can model transition states, validated against experimental data from analogous compounds ( ) .
Q. Basic: What impurities are commonly observed during this compound synthesis, and how are they characterized?
Answer:
- Unreacted Starting Materials: Residual isovaleryl chloride or N,O-dimethylhydroxylamine hydrochloride detected via TLC or ¹H-NMR .
- Byproducts: Over-alkylation products (e.g., di-methylated species) identified by mass spectrometry (MS).
- Degradation Products: Hydrolysis under humid conditions forms carboxylic acid derivatives, monitored via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Q. Advanced: How do electronic effects of substituents influence the biological activity of this compound analogs?
Answer:
- Electron-Withdrawing Groups (EWGs): Enhance electrophilicity, increasing interactions with biological targets (e.g., enzyme active sites). For example, fluorobenzyloxy groups in related amides improve anticonvulsant activity ( ) .
- Electron-Donating Groups (EDGs): Reduce reactivity but may improve solubility or pharmacokinetics. Methoxy groups in analogs demonstrate balanced bioavailability .
Properties
IUPAC Name |
N-methoxy-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMRJHNLKBFKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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